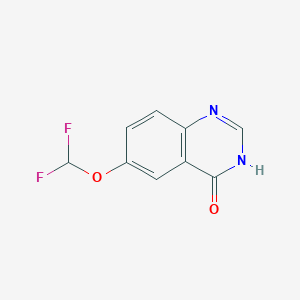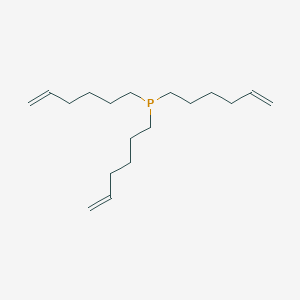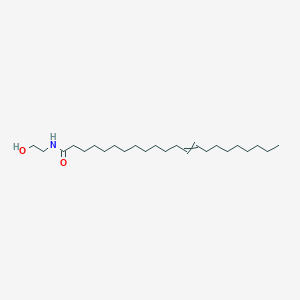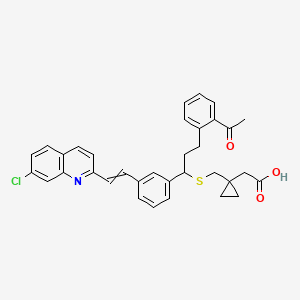
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is a chemical compound that combines the properties of an indole derivative with a trifluoromethanesulfonate group The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly for amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The Boc group can be added to the indole nitrogen using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate would likely involve large-scale synthesis using the same basic principles as laboratory synthesis but optimized for efficiency and yield. This would include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base like pyridine or triethylamine.
Deprotection Reactions: Common reagents include trifluoroacetic acid, hydrochloric acid, and other strong acids.
Major Products Formed
Substitution Reactions: The major products are the substituted indole derivatives where the trifluoromethanesulfonate group has been replaced by the nucleophile.
Deprotection Reactions: The major product is the deprotected indole derivative with a free amine group.
Aplicaciones Científicas De Investigación
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of indole derivatives.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting biological pathways involving indole derivatives.
Chemical Biology: It can be used in the study of biological systems where indole derivatives play a role, such as in the synthesis of tryptophan analogs.
Mecanismo De Acción
The mechanism of action of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the free amine.
Comparación Con Compuestos Similares
Similar Compounds
N-(t-Butoxycarbonyl)-indole: Similar in structure but lacks the trifluoromethanesulfonate group.
5-Indolyl trifluoromethanesulfonate: Similar in structure but lacks the Boc protecting group.
Uniqueness
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is unique due to the presence of both the Boc protecting group and the trifluoromethanesulfonate group. This dual functionality allows it to be used in a wider range of synthetic applications, providing both protection for the indole nitrogen and a good leaving group for substitution reactions .
Propiedades
Fórmula molecular |
C14H14F3NO5S |
|---|---|
Peso molecular |
365.33 g/mol |
Nombre IUPAC |
tert-butyl 5-(trifluoromethylsulfonyloxy)indole-1-carboxylate |
InChI |
InChI=1S/C14H14F3NO5S/c1-13(2,3)22-12(19)18-7-6-9-8-10(4-5-11(9)18)23-24(20,21)14(15,16)17/h4-8H,1-3H3 |
Clave InChI |
YQRXCLOBZMNAAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane](/img/structure/B12513902.png)

![N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12513912.png)
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)




![4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride](/img/structure/B12513944.png)
amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)


![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
